N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide
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Overview
Description
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with a naphthalene-1-carboxamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
One common method involves the reaction of 5-chloro-1,4,6-trimethylpyrazole with a suitable pyridine derivative under specific conditions . The reaction conditions often include the use of glacial acetic acid and iodine as catalysts . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to purine bases like adenine and guanine.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide can be compared with other pyrazolopyridine derivatives:
N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,2-dimethylpropanamide: This compound has a similar core structure but differs in the substituent attached to the pyrazolopyridine ring.
1H-pyrazolo[3,4-b]pyridines: These compounds share the pyrazolopyridine core but may have different substituents at various positions, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17ClN4O |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-(5-chloro-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H17ClN4O/c1-11-16-18(24-25(3)19(16)22-12(2)17(11)21)23-20(26)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3H3,(H,23,24,26) |
InChI Key |
RFJPBDKXFGMOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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